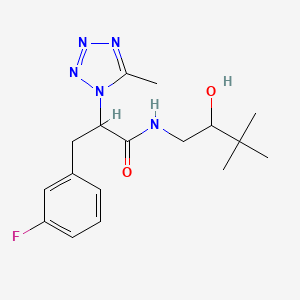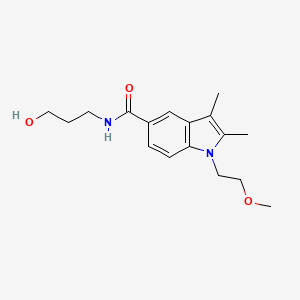![molecular formula C19H20FNO3 B6641115 2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of certain receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders.
作用机制
The exact mechanism of action of 2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the modulation of receptor activity in the brain. This compound has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide are complex and varied. This compound has been shown to modulate dopamine release in the brain, which can have a variety of effects on mood, motivation, and motor control. Additionally, this compound has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium signaling and neuronal excitability.
实验室实验的优点和局限性
One of the main advantages of 2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide in lab experiments is its ability to selectively modulate the activity of specific receptors in the brain. This makes it a valuable tool for studying the physiological and biochemical effects of these receptors in various neurological disorders. However, one limitation of this compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for research on 2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide. One potential area of study is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and biochemical processes in the brain.
合成方法
The synthesis of 2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide involves several steps, including the reaction of 4-methoxyphenylboronic acid with 2-fluoro-4-nitrobenzoic acid to form the corresponding arylboronic acid. This arylboronic acid is then coupled with 1-(hydroxymethyl)cyclopropane to form the corresponding cyclopropyl derivative, which is subsequently converted to the final product through a series of steps involving protection and deprotection of various functional groups.
科学研究应用
The potential therapeutic applications of 2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide have been extensively studied in the field of neuroscience. This compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in a variety of physiological processes, including motor control, reward processing, and mood regulation.
属性
IUPAC Name |
2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-24-15-5-2-13(3-6-15)14-4-7-16(17(20)10-14)18(23)21-11-19(12-22)8-9-19/h2-7,10,22H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFVCCQTDLALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)NCC3(CC3)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)


![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)



![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)
![2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B6641146.png)